molecular formula C10H8O4 B11937408 1,3,5,7-Cyclooctatetraene-1,2-dicarboxylic acid CAS No. 13753-01-0

1,3,5,7-Cyclooctatetraene-1,2-dicarboxylic acid

Cat. No.: B11937408
CAS No.: 13753-01-0
M. Wt: 192.17 g/mol
InChI Key: OKRRQQUSUAYNOD-DLMDZQPMSA-N
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Description

1,3,5,7-Cyclooctatetraene-1,2-dicarboxylic acid is a derivative of cyclooctatetraene, a polyunsaturated hydrocarbon with the formula C8H8. This compound is characterized by the presence of two carboxylic acid groups attached to the cyclooctatetraene ring. It is a colorless to light yellow liquid at room temperature and is known for its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1,3,5,7-Cyclooctatetraene-1,2-dicarboxylic acid typically involves the functionalization of cyclooctatetraene. One common method is the oxidation of cyclooctatetraene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require an acidic medium and controlled temperature to ensure the selective formation of the dicarboxylic acid derivative.

Industrial production methods may involve the use of catalytic processes to enhance the yield and purity of the compound. These methods often employ metal catalysts and high-pressure conditions to facilitate the oxidation and subsequent carboxylation of cyclooctatetraene.

Chemical Reactions Analysis

1,3,5,7-Cyclooctatetraene-1,2-dicarboxylic acid undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more highly oxidized derivatives, such as anhydrides or esters.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the cyclooctatetraene ring are replaced by other functional groups.

    Addition: The double bonds in the cyclooctatetraene ring can participate in addition reactions with halogens, hydrogen, or other reagents.

Common reagents used in these reactions include hydrogen gas (for reduction), halogens (for addition), and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5,7-Cyclooctatetraene-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids. It serves as a model compound for understanding the behavior of similar biological molecules.

    Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing. It may have applications in drug development due to its ability to interact with biological targets.

    Industry: The compound is used in the production of polymers and other materials with specific chemical properties. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3,5,7-Cyclooctatetraene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The cyclooctatetraene ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function.

Comparison with Similar Compounds

1,3,5,7-Cyclooctatetraene-1,2-dicarboxylic acid can be compared to other similar compounds, such as:

    Cyclooctatetraene: The parent compound, which lacks the carboxylic acid groups and has different reactivity and applications.

    Cyclooctatetraene-1,3,5,7-tetracarboxylic acid: A derivative with four carboxylic acid groups, which has different chemical properties and uses.

    Cyclooctatetraene-1,2-dicarboxylic acid dimethyl ester: An ester derivative that is used in different chemical reactions and applications.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

13753-01-0

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

(1Z,3Z,5Z,7Z)-cycloocta-1,3,5,7-tetraene-1,2-dicarboxylic acid

InChI

InChI=1S/C10H8O4/c11-9(12)7-5-3-1-2-4-6-8(7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-

InChI Key

OKRRQQUSUAYNOD-DLMDZQPMSA-N

Isomeric SMILES

C\1=C\C=C/C(=C(\C=C1)/C(=O)O)/C(=O)O

Canonical SMILES

C1=CC=CC(=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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